molecular formula C56H55ClN5O7+ B1261276 Fluorocoxib A

Fluorocoxib A

Número de catálogo: B1261276
Peso molecular: 945.5 g/mol
Clave InChI: RSMRJJFHZYRKTR-UHFFFAOYSA-O
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fluorocoxib A, also known as this compound, is a useful research compound. Its molecular formula is C56H55ClN5O7+ and its molecular weight is 945.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cancer Detection

Fluorocoxib A has been extensively studied for its ability to detect COX-2 expression in various cancer types, including bladder cancer and gliomas. Studies have demonstrated that this compound can visualize COX-2 expression in vivo, allowing for the monitoring of tumor responses to therapies.

Case Study: Bladder Cancer
In a study using the K9TCC#5Lilly xenograft mouse model, this compound was shown to correlate with COX-2 expression following treatment with tyrosine kinase inhibitors (TKIs) such as AB1010 and imatinib. The imaging agent effectively detected increased COX-2 levels, suggesting its potential use for monitoring therapeutic responses in bladder cancer patients .

Study Cancer Type Method Findings
Oncotarget StudyBladder CancerIn vivo imagingDetected COX-2 expression post-TKI treatment
PMC StudyGliomaIn vivo imagingHigh selectivity for COX-2-expressing tumors

Monitoring Treatment Responses

This compound can also be employed to assess the effectiveness of various chemotherapeutic agents by monitoring changes in COX-2 expression levels over time.

Case Study: Response to Chemotherapy
In another investigation, researchers used this compound to evaluate the early responses of bladder cancer cells to targeted therapies. The study revealed that increased uptake of this compound corresponded with enhanced COX-2 expression following treatment, indicating its utility as a biomarker for therapeutic efficacy .

Applications in Inflammatory Diseases

This compound's ability to target COX-2 also extends to inflammatory conditions. Its application in visualizing inflammation can aid in diagnosing and monitoring diseases such as rheumatoid arthritis and inflammatory bowel disease.

Visualizing Inflammation

A study demonstrated that this compound could visualize COX-2 expression during the early inflammatory stages of retinal diseases, such as age-related macular degeneration (AMD). The results indicated that the agent could detect COX-2 prior to angiogenesis, highlighting its potential role in early diagnosis .

Study Condition Method Findings
PMC StudyAge-related Macular DegenerationIn vivo imagingDetected early COX-2 expression related to inflammation

Pharmacokinetics and Safety Profile

Pharmacokinetic studies have shown that this compound has favorable absorption and distribution characteristics, allowing it to achieve high concentrations in target tissues while minimizing systemic exposure.

Safety Evaluation

Preclinical studies have assessed the safety profile of this compound at various doses, demonstrating no significant toxicity even at doses significantly higher than those required for effective imaging .

Propiedades

Fórmula molecular

C56H55ClN5O7+

Peso molecular

945.5 g/mol

Nombre IUPAC

5-[4-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]butylcarbamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoic acid

InChI

InChI=1S/C56H54ClN5O7/c1-32-42(43-30-38(68-2)18-20-47(43)62(32)55(65)33-13-16-37(57)17-14-33)31-48(63)58-21-3-4-22-59-54(64)36-15-19-39(44(29-36)56(66)67)49-45-27-34-9-5-23-60-25-7-11-40(50(34)60)52(45)69-53-41-12-8-26-61-24-6-10-35(51(41)61)28-46(49)53/h13-20,27-30H,3-12,21-26,31H2,1-2H3,(H2-,58,59,63,64,66,67)/p+1

Clave InChI

RSMRJJFHZYRKTR-UHFFFAOYSA-O

SMILES canónico

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCCCCNC(=O)C4=CC(=C(C=C4)C5=C6C=C7CCC[N+]8=C7C(=C6OC9=C5C=C1CCCN2C1=C9CCC2)CCC8)C(=O)O

Sinónimos

fluorocoxib A
N-((5-carboxy-X-rhodaminyl)but-4-yl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.